![molecular formula C21H19ClFN3O2 B2469827 (4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone CAS No. 1358236-17-5](/img/structure/B2469827.png)
(4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone
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Overview
Description
(4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone, also known as CMFQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Fluorescent Chemosensors
Compounds based on structures similar to (4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone have been developed as fluorescent chemosensors. These chemosensors are capable of detecting a range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The development and application of these chemosensors in detecting environmental and biological analytes suggest potential research applications of the specified compound in creating sensitive detection tools for various analytes (Roy, 2021).
Pharmacological Review
Phenolic compounds, including those structurally related to the specified compound, have shown a wide range of biological and pharmacological effects. These effects include antioxidant activity, antibacterial and antiviral properties, and modulation of lipid and glucose metabolism. Research into these compounds highlights their potential in treating disorders such as cardiovascular disease, diabetes, and obesity, indicating a broad spectrum of research applications for compounds with similar structures (Naveed et al., 2018).
Antimalarial and Anticancer Properties
Chloroquine-containing compounds, which share a structural similarity with the specified compound, have been studied for their antimalarial effects and potential repurposing in treating various diseases, including cancer. The research underscores the biochemical properties of these compounds that make them candidates for the development of new therapies (Njaria et al., 2015).
Enzymatic Degradation of Pollutants
The enzymatic approach using redox mediators has been explored for the degradation of organic pollutants, where compounds similar to the specified compound could serve as redox mediators. This application is significant for environmental remediation and suggests potential research applications in studying the degradation pathways of persistent organic pollutants (Husain & Husain, 2007).
Fluorescent Probes for Zinc Ion Determination
Research on 8-amidoquinoline derivatives, which resemble the specified compound in functionality, indicates their use as fluorescent probes for zinc ion determination. These probes are significant for environmental and biological applications, demonstrating the compound's potential role in developing sensitive and selective chemosensors for metal ions (Mohamad et al., 2021).
Safety and Hazards
properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c1-13-2-4-15(11-18(13)22)25-20-16-10-14(23)3-5-19(16)24-12-17(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNOYODOQDFDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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